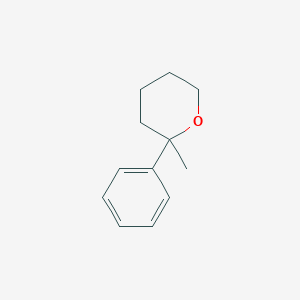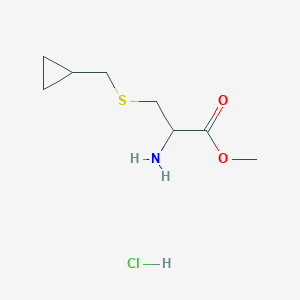
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde, also known as α-Campholenal, is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a refreshing sweet-woody odor. This compound is used in various applications, including as a fragrance in perfumes and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of campholenic aldehyde with butanal, followed by partial hydrogenation to yield the desired product . Another method includes the use of α-campholenaldehyde as a starting material, which undergoes various chemical transformations to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor
Mecanismo De Acción
The mechanism of action of (2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, leading to various biological effects. For example, it has been shown to stimulate olfactory receptors, resulting in sensory perception of its fragrance .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile compound with similar structural features and fragrance properties.
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Another compound with a similar cyclopentene structure used in fragrances.
Uniqueness
(2,2,4-Trimethylcyclopent-3-en-1-yl)acetaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and fragrance properties compared to similar compounds .
Propiedades
Número CAS |
3899-09-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-(2,2,4-trimethylcyclopent-3-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3 |
Clave InChI |
DHLICSPYERWBQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(C1)CC=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


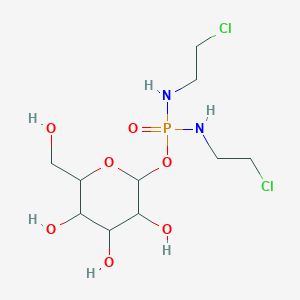
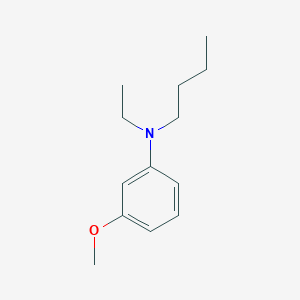
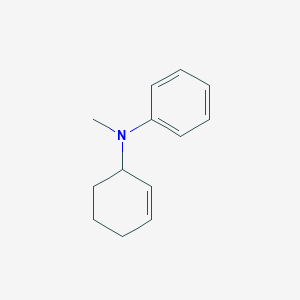


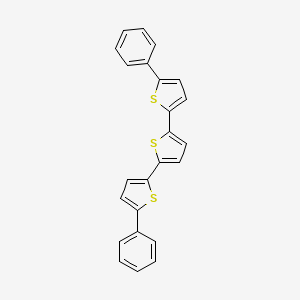
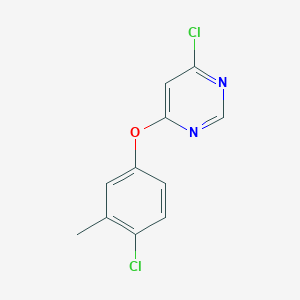
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128618.png)

![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
